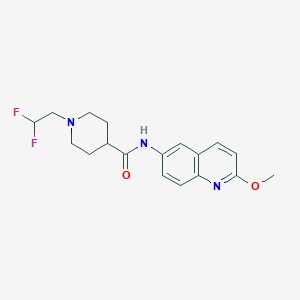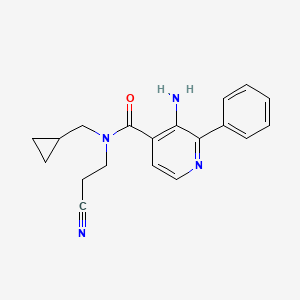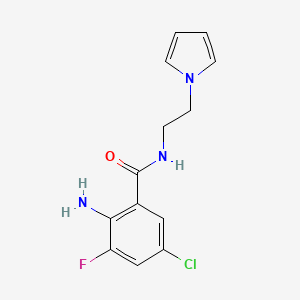![molecular formula C13H18N4O B6624877 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is an organic compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a methoxypropyl group and a methylphenylmethyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxypropylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxypropyl and methylphenylmethyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxypropyl)-5-phenyl-1H-tetrazole
- 2-(3-Methoxypropyl)-5-(4-chlorophenyl)-1H-tetrazole
- 2-(3-Methoxypropyl)-5-(4-fluorophenyl)-1H-tetrazole
Uniqueness
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxypropyl group may enhance its solubility and stability, while the methylphenylmethyl group can affect its binding interactions with molecular targets.
Propiedades
IUPAC Name |
2-(3-methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-6-12(7-5-11)10-13-14-16-17(15-13)8-3-9-18-2/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYORPEFSVZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN(N=N2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)

![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
![N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624811.png)

![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)

![4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B6624853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6624860.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6624882.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)

